molecular formula C5H4N4O2S B7795931 5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

Cat. No.: B7795931
M. Wt: 184.18 g/mol
InChI Key: YDWRPBIUDIYAOX-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds.

Scientific Research Applications

The compound “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWRPBIUDIYAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)N)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)N)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.